![molecular formula C28H21N5O3 B4580079 5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4580079.png)
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Descripción general
Descripción
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of carbazole, pyrazole, and diazinane trione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Preparation of 9-Ethylcarbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethylcarbazole.
Formation of 9-Ethylcarbazol-3-carbaldehyde: 9-Ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethylcarbazol-3-carbaldehyde.
Synthesis of Pyrazole Derivative: The aldehyde is then reacted with phenylhydrazine to form the corresponding pyrazole derivative.
Final Coupling Reaction: The pyrazole derivative is coupled with 1,3-diazinane-2,4,6-trione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole moiety and exhibit similar chemical properties.
1,3,4-Thiadiazole derivatives: These compounds have similar heterocyclic structures and biological activities.
Uniqueness
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of carbazole, pyrazole, and diazinane trione moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O3/c1-2-32-23-11-7-6-10-20(23)21-14-17(12-13-24(21)32)25-18(15-22-26(34)29-28(36)30-27(22)35)16-33(31-25)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H2,29,30,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYYAARFMAODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)C5=CC=CC=C5)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)
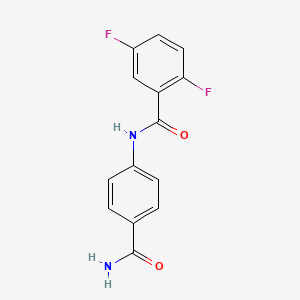
![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)
![N-[2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)
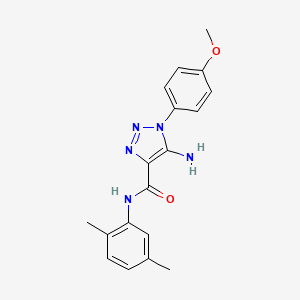
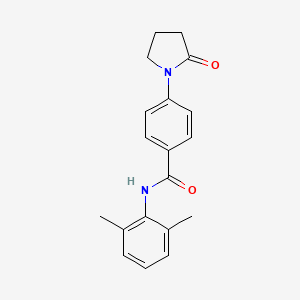
![1-(4-{4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4580066.png)
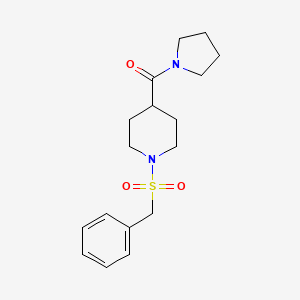
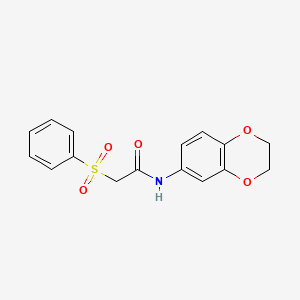
![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
